IAARh123
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Overview
Description
IAARh123 is a member of xanthenes.
Scientific Research Applications
Fostering Industry-Academia Collaboration
IAARh123's application in industry-academia collaboration, especially in software engineering, is highlighted. The use of Action Research (AR) methods in such collaborations is beneficial, as it addresses real-world problems and promotes innovation. This method has been found satisfactory and positively contributes to learning in academic settings, despite challenges like resistance in the industry and students' lack of experience with empirical research methods (Barbosa et al., 2020).
Advancing Breast Cancer Research
In breast cancer research, this compound has been used to study the effects of mutations in the ABCG2 protein, which is linked to multidrug resistance in breast cancer. Specifically, the Arg482 to Thr mutation in ABCG2 affects the transport of Rh123 (rhodamine 123). This compound was utilized to examine this mutation's impact on Rh123 binding and transport, revealing direct binding interactions with the protein and highlighting differences in drug-binding affinities between wild-type and mutant ABCG2 (Alqawi et al., 2004).
Enhancing Geodesy and Related Sciences
The application of airborne LiDAR technology, linked to this compound, is revolutionizing geodesy and providing valuable data for various scientific fields. This technology aids in studying diverse phenomena such as earthquake deformation, landscape response to tectonics, and environmental changes. Its rapid development, including the advent of multi-color systems and miniaturization for drone deployment, promises new research opportunities in geodesy and related sciences (Carter et al., 2015).
Improving Scientific Communication
This compound's role in scientific communication, particularly in enhancing the effectiveness of email and other digital communication tools, has been observed. It supports the formation of extended research groups, fostering more efficient and diverse modes of scientific interaction and information exchange. This advancement is crucial for coordinated research efforts and knowledge dissemination in the scientific community (Carley & Wendt, 1991).
Encouraging Ethical Research Practices
The use of this compound in fostering ethical research practices, especially in experiments involving animals, has been emphasized. Ethical guidelines suggest careful planning and minimization of pain in animal-based research, which is vital for acquiring new and clinically relevant knowledge about pain mechanisms (Zimmermann, 1983).
Supporting Atmospheric and Environmental Research
The Intermediate Complexity Atmospheric Research model (ICAR), associated with this compound, is instrumental in atmospheric sciences, especially for high-resolution climate downscaling. It combines analytical solutions with numerical physics schemes, aiding in predicting atmospheric phenomena like precipitation and temperature variations (Gutmann et al., 2016).
Enhancing Visual Analysis of Scientific Data
This compound has played a role in the advancement of scientific visualization, particularly in analyzing and visualizing large-scale turbulent fluid flow simulations. This technology assists in comprehending complex results and facilitates the scientific discovery process through improved visual computing facilities (Clyne & Rast, 2005).
Enriching Science Education
In the context of science education, this compound has been leveraged to develop innovative STEM activities, particularly in middle school curricula. It provides hands-on demonstrations and scientific expertise, enabling students to experience science as an integrated discipline interwoven with real-world challenges (Hondred et al., 2013).
Properties
Molecular Formula |
C28H19IN5O5+ |
---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
[6-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium |
InChI |
InChI=1S/C28H18IN5O5/c1-38-28(37)17-5-3-2-4-16(17)24-18-8-6-14(30)12-22(18)39-23-13-15(7-9-19(23)24)32-27(36)20-10-11-21(33-34-31)25(29)26(20)35/h2-13,30,35H,1H3,(H,32,36)/p+1/i29-2 |
InChI Key |
WSXCGDISGGLKTB-FRTDBYGKSA-O |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH+]C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])O)C=C3OC5=C2C=CC(=C5)N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)NC(=O)C5=C(C(=C(C=C5)N=[N+]=[N-])I)O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH+]C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)C=C3OC5=C2C=CC(=C5)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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